N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Description
N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a synthetic 1,3,4-oxadiazole derivative characterized by a disubstituted aromatic framework. The 1,3,4-oxadiazole core is substituted at position 5 with a 2,5-dimethylphenyl group and at position 2 with a phenylacetamide moiety.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-9-13(2)15(10-12)17-20-21-18(23-17)19-16(22)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEFOEBXFRRTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678019 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,5-dimethylphenylhydrazine with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): Features a 2,5-dimethylphenyl group but differs in the core structure (naphthalene vs. oxadiazole). This compound exhibited high photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) .
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) (): Shares the 2,5-dimethylphenyl substituent but includes a sulfanyl linker and thiazole group. Molecular weight: 389 g/mol; melting point: 134–178°C .
- N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (): Differs in substituent position (2,6-dimethylphenyl) and includes an indole moiety. Tested for enzyme inhibition (e.g., α-glucosidase) .
Core Modifications
- LMM5 and LMM11 (): 1,3,4-Oxadiazoles with benzyl or furan substituents. Demonstrated antifungal activity via thioredoxin reductase inhibition .
- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): PET inhibitor with meta-substituted methyl groups (IC50 ~10 µM) .
Physicochemical Properties and Spectroscopic Data
The physicochemical properties of analogous compounds provide insights into the expected characteristics of the target compound:
*Estimated based on structural analogs.
Enzyme Inhibition
- However, the target compound’s activity in this context remains unstudied .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
This compound can be characterized by the following properties:
- Molecular Formula : C23H24N3O3
- Molecular Weight : 396.45 g/mol
- CAS Number : 891125-44-3
The compound features an oxadiazole ring, which is known for its role in enhancing biological activity through various mechanisms. The presence of phenyl and dimethyl groups contributes to its lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Oxadiazole Ring : Utilizing appropriate reagents to create the oxadiazole structure.
- Amidation : Reacting the oxadiazole with a phenylacetyl chloride to form the amide bond.
- Purification : Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicate a strong capacity for free radical scavenging:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
Cytotoxic Effects
Studies have also explored the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer types while sparing normal cells:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| Normal Fibroblasts | >100 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Free Radical Scavenging : Its antioxidant properties help mitigate oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The findings indicated a dose-dependent inhibition of bacterial growth, supporting its potential as a therapeutic agent for bacterial infections.
Case Study 2: Cancer Cell Line Testing
In a separate investigation published in the Journal of Medicinal Chemistry, the cytotoxic effects of the compound were assessed on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in HeLa cells with minimal effects on normal fibroblasts, highlighting its selectivity and potential for targeted cancer therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide, and how can reaction conditions be optimized for yield?
- The compound is typically synthesized via cyclization of hydrazides with acid chlorides or through multi-step substitution reactions. For example, a precursor 1,3,4-oxadiazole ring can be formed by reacting hydrazides with carbon disulfide under basic conditions, followed by coupling with phenylacetyl chloride derivatives . Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature (reflux conditions at 80–100°C), and catalysts (e.g., triethylamine for deprotonation) . Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the oxadiazole and phenyl rings. For example, the methyl groups on the 2,5-dimethylphenyl moiety appear as singlets in ¹H NMR (δ ~2.3 ppm), while aromatic protons show splitting patterns consistent with substitution . Mass spectrometry (MS) with ESI+ ionization validates molecular weight (e.g., calculated m/z 377.4 for C₂₀H₁₉N₃O₂) . IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
- Enzyme inhibition : Fluorometric assays for lipoxygenase or cyclooxygenase activity, given oxadiazoles’ role in modulating inflammatory pathways .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?
- Discrepancies often arise from impurities or tautomeric forms. For example, oxadiazole rings can exhibit keto-enol tautomerism, altering NMR peak positions. To resolve this:
- Perform 2D NMR (COSY, HSQC) to map coupling between protons and carbons .
- Use high-resolution MS (HRMS) to distinguish isotopic patterns from co-eluting impurities .
- Recrystallize the compound in a non-polar solvent (e.g., pet-ether) to isolate the dominant tautomer .
Q. What strategies mitigate byproduct formation during the synthesis of the 1,3,4-oxadiazole core?
- Common byproducts include open-chain thiosemicarbazides or dimerized intermediates. Mitigation approaches:
- Stoichiometric control : Use excess carbon disulfide (2.5 eq) to drive cyclization .
- Temperature modulation : Maintain reflux temperatures (100–110°C) to favor ring closure over side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors .
Q. How does the electronic nature of substituents (e.g., electron-withdrawing vs. donating groups) affect biological activity?
- The 2,5-dimethylphenyl group enhances lipophilicity, improving membrane permeability, while the acetamide moiety participates in hydrogen bonding with biological targets. Computational studies (e.g., DFT for charge distribution) and SAR analyses reveal:
- Electron-withdrawing groups (e.g., -F) on the phenyl ring increase enzyme inhibition (e.g., COX-2) by stabilizing charge-transfer interactions .
- Methoxy groups improve antioxidant activity via radical scavenging, as shown in DPPH assays .
Methodological Challenges and Solutions
Q. What experimental designs address low reproducibility in biological assays?
- Controlled variables :
- Standardize solvent (DMSO concentration ≤1% in cell assays) to avoid cytotoxicity artifacts .
- Use positive controls (e.g., ciprofloxacin for antimicrobial assays) to validate assay conditions .
- Statistical rigor : Triplicate runs with ANOVA analysis (p < 0.05) to confirm significance .
Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?
- Conduct accelerated stability testing:
- pH stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC .
- Thermal stability : Heat at 40–60°C for 72h; observe melting point shifts (DSC) or crystallinity loss (PXRD) .
- Results guide excipient selection (e.g., cyclodextrins for pH-sensitive compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
